

Techniques for Assessing (1R,3R)-RSL3 Cellular Uptake: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

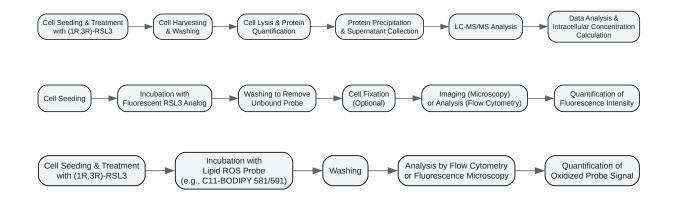
(1S,3R)-RSL3 is a potent and specific small-molecule inducer of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism of action involves the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[1] By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in cell membrane damage and ferroptotic cell death.[1] The (1S,3R) diastereomer is the active form that induces ferroptosis.[1][2] Understanding the cellular uptake of RSL3 is critical for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel drug delivery strategies.

This document provides detailed application notes and protocols for assessing the cellular uptake of (1R,3R)-RSL3, encompassing both direct and indirect methodologies.

Signaling Pathway of RSL3-Induced Ferroptosis

The signaling cascade initiated by (1S,3R)-RSL3 centers on the inhibition of GPX4, leading to a cascade of events that result in ferroptosis.





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References

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